

Selectivity profile of CDK19 Probe 1 versus other kinases.

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Compound of Interest

Compound Name: CDK19 Probe 1

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Unveiling the Selectivity of a Potent CDK19 Probe

A detailed analysis of the kinase selectivity profile of CCT251545, a potent chemical probe for Cyclin-Dependent Kinase 19 (CDK19) and its close homolog CDK8, reveals a high degree of specificity against a broad panel of human kinases. This guide provides a comprehensive comparison of its inhibitory activity, supported by experimental data and detailed protocols, for researchers in oncology, chemical biology, and drug discovery.

CCT251545 has emerged as a valuable tool for investigating the biological functions of the Mediator complex-associated kinases CDK8 and CDK19, which play crucial roles in transcriptional regulation and have been implicated in various cancers. The utility of a chemical probe is intrinsically linked to its selectivity, and CCT251545 demonstrates an exemplary profile, enabling precise interrogation of CDK8/19 function with minimal off-target effects.

Quantitative Kinase Selectivity Profile

The selectivity of CCT251545 has been rigorously evaluated across large panels of kinases. The data presented below summarizes its inhibitory activity, highlighting its potent and selective action on CDK8 and CDK19.



Target Kinase	Assay Type	Potency (IC50/Kd)	% Inhibition @ 1μΜ	Reference
CDK19	Biochemical Assay	6 nM	Not Reported	[1]
Cellular Assay (NanoBRET)	6.3 nM	100%	[2]	
Dissociation Constant (Kd)	74 nM	Not Applicable	[2]	
CDK8	Biochemical Assay	7 nM	92.3%	[1][2]
GSK3α	Biochemical Assay	462 nM	>50%	
GSK3β	Biochemical Assay	690 nM	>50%	
PRKCQ	Biochemical Assay	122 nM	>50%	
мкк7β	Not Specified	Not Reported	68%	
LCK	Biochemical Assay	>10,000 nM	<50%	-
PKG1β	Biochemical Assay	>10,000 nM	<50%	-
PIK3C2G	Not Specified	Not Reported	95.8%	

Table 1: Summary of the inhibitory potency and selectivity of CCT251545 against a panel of kinases. The probe demonstrates high potency for CDK8 and CDK19 with significantly lower activity against other kinases.

In a broad screening panel of 293 kinases, CCT251545 at a concentration of 1 μ M inhibited only six kinases by more than 50%. This high degree of selectivity underscores its utility as a specific chemical probe for studying the roles of CDK8 and CDK19.



Experimental Methodologies

The determination of the kinase selectivity profile of CCT251545 involved several key experimental protocols, as detailed below.

Kinase Inhibition Assays

Reporter Displacement Assay: The biochemical potency of CCT251545 against CDK8 and CDK19 was determined using a reporter displacement assay. This method relies on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP-binding site of the kinase. The binding of the probe generates an optical signal. When an inhibitor like CCT251545 is introduced, it competes with the reporter probe for binding to the kinase's active site. This competition leads to a decrease in the optical signal, which is proportional to the concentration of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to displace 50% of the reporter probe, is then calculated from the dose-response curve.

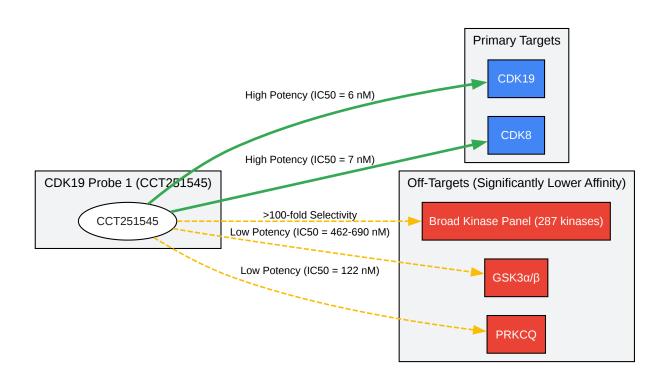
Broad Kinase Panel Screening: To assess the selectivity of CCT251545, it was screened against a large panel of 293 different kinases. These assays typically measure the remaining kinase activity in the presence of a fixed concentration of the inhibitor (e.g., 1 μ M). The percentage of inhibition is calculated relative to a control reaction without the inhibitor. This high-throughput screening method allows for a broad assessment of a compound's off-target effects.

Cellular Target Engagement Assay (NanoBRET™): To confirm target engagement within a cellular context, the NanoBRET™ Target Engagement Intracellular Kinase Assay was employed. This technology measures the binding of a compound to a specific kinase in live cells. The assay utilizes a bioluminescent tracer that binds to the kinase of interest, which is tagged with a NanoLuc® luciferase. When a test compound is introduced, it competes with the tracer for binding to the kinase. The resulting change in bioluminescence resonance energy transfer (BRET) signal is measured to determine the compound's intracellular potency (IC50).

Visualizing Selectivity

The following diagram illustrates the high selectivity of CCT251545 for CDK19 and CDK8 over the wider kinome.





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Figure 1. Selectivity profile of **CDK19 Probe 1** (CCT251545).

Conclusion

The chemical probe CCT251545 exhibits a highly selective inhibition profile for CDK19 and CDK8. The extensive experimental data demonstrates its potent activity against its primary targets and minimal interaction with a wide array of other kinases. This makes CCT251545 an invaluable research tool for elucidating the specific biological roles of CDK8 and CDK19 in health and disease, and for the development of novel therapeutic agents targeting the Mediator complex.

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References

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